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Compound of Interest

Compound Name: 2-Ethylhex-5-en-1-ol

Cat. No.: B041564

Introduction

2-Ethylhex-5-en-1-ol is an unsaturated alcohol with applications in the synthesis of various
organic compounds, including fragrances and specialty chemicals. A thorough understanding of
its spectroscopic characteristics is paramount for researchers, scientists, and professionals in
drug development for quality control, reaction monitoring, and structural elucidation. This
technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for 2-Ethylhex-5-en-1-ol, complete with
detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Ethylhex-5-en-1-ol. It is
important to note that while extensive searches were conducted, a complete experimental
dataset for this specific molecule is not readily available in public databases. Therefore, the *H
NMR data is a predicted spectrum, and the mass spectrometry data is for the isomeric
compound 2-Ethyl-2-hexen-1-ol, which is expected to exhibit a similar fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Predicted)
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Chemical Shift

Multiplicity Integration Assignment

(ppm)

~5.8 m 1H H-5

~5.0 m 2H H-6

~3.5 d 2H H-1

~2.1 m 2H H-4

~1.5 m 1H H-2

~1.4 m 2H -CHz- (ethyl)
~0.9 t 3H -CHs (ethyl)

13C NMR

While a specific peak list is not publicly available, the carbon environments of 2-Ethylhex-5-en-
1-ol would produce distinct signals. The approximate chemical shift ranges for the different
carbon atoms are:

Carbon Atom Approximate Chemical Shift (ppm)
C-1 (-CH20H) 60-70

C-2 40-50

C-3 (ethyl -CHz-) 20-30

C-4 30-40

C-5 (=CH-) 130-140

C-6 (=CH2) 110-120

Ethyl -CHs 10-20

Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

~3330 Strong, Broad O-H stretch (alcohol)

~3080 Medium =C-H stretch (alkene)

~2960, ~2870 Strong C-H stretch (alkane)

~1640 Medium C=C stretch (alkene)

~1050 Strong C-O stretch (primary alcohol)

910 Strong =C-H bend (alkene, out-of-
plane)

m/z Relative Intensity Possible Fragment

128 Low [M]* (Molecular lon)

110 Moderate [M - H20]*

99 Moderate [M - CzHs]*

81 High [CeHo]*

67 High [CsH7]*

55 Very High [CaH7]* (Base Peak)

41 High [C3Hs]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of an unsaturated
alcohol like 2-Ethylhex-5-en-1-ol.

NMR Spectroscopy

Sample Preparation:
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» Dissolve approximately 10-20 mg of 2-Ethylhex-5-en-1-ol in 0.6-0.8 mL of a deuterated
solvent (e.g., CDCIls, Deuterated Chloroform) in a clean, dry NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

o Cap the NMR tube and gently invert to ensure a homogenous solution.
1H NMR Spectroscopy:
e The *H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.

o Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45
degrees, and a relaxation delay of 1-2 seconds.

» A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-
noise ratio.

13C NMR Spectroscopy:

e The 3C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100
MHz.

e Proton decoupling is employed to simplify the spectrum to single lines for each unique
carbon atom.

e Awider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of 13C,
a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5
seconds) are required.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile
solvent (e.g., isopropanol) and allowing it to dry completely.

e Place a small drop of neat 2-Ethylhex-5-en-1-ol directly onto the center of the ATR crystal.
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« If the sample is a solid at room temperature, a small amount of the solid is placed on the
crystal and firm pressure is applied with the built-in press to ensure good contact.

Data Acquisition:

o A background spectrum of the empty, clean ATR crystal is recorded to subtract atmospheric
and instrument interferences.

e The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution
of 4 cm™1,

e The resulting spectrum is displayed in terms of transmittance or absorbance versus
wavenumber (cm™?).

Mass Spectrometry (GC-MS)

Sample Preparation:

e Prepare a dilute solution of 2-Ethylhex-5-en-1-ol (e.g., 1 mg/mL) in a volatile organic solvent
such as dichloromethane or hexane.

Gas Chromatography (GC) Conditions:

Injector: Split/splitless injector, typically operated at 250 °C. A split ratio of 50:1 is common
for initial analyses.

e Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of 30 m
length, 0.25 mm internal diameter, and 0.25 pm film thickness is suitable.

o Oven Program: Start at an initial temperature of 50 °C, hold for 2 minutes, then ramp at a
rate of 10 °C/min to a final temperature of 250 °C and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

 lonization Mode: Electron lonization (El) at 70 eV.
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Scan Range: m/z 40-400.

lon Source Temperature: 230 °C.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Transfer Line Temperature: 280 °C.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Ethylhex-5-en-1-ol.

NMR Sample
Preparation
(Dissolve in CDCI3)

NMR Analysis
(*H & 13C)

NMR Spectra
(Chemical Shifts,
Coupling Constants)

Sample: 2-Ethylhex-5-en-1-ol

IR Sample
Preparation
(Neat Liquid on ATR)

FT-IR Analysis

IR Spectrum

(Absorption Bands)

MS Sample
Preparation
(Dilute in Solvent)

Click to download full resolution via product page

Y
Y

Mass Spectrum

> (Fragmentation Pattern)

Structural Elucidation &

Data Interpretation

A generalized workflow for the spectroscopic analysis of an organic compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethylhex-5-en-1-ol: A

Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b041564+#spectroscopic-data-of-2-ethylhex-5-en-1-ol-

nmr-ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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